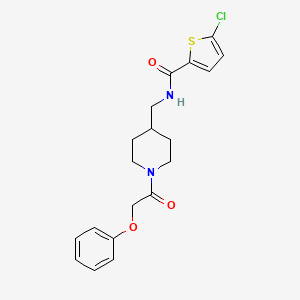

5-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide” is a novel and selective anaplastic lymphoma kinase (ALK) inhibitor . It has been described in the context of synthesis, structure-activity relationships, and in vivo efficacy .

Chemical Reactions Analysis

The compound is involved in inhibiting ALK and its downstream pathways in certain cells . The exact chemical reactions it undergoes are not detailed in the search results.作用機序

Target of Action

The primary target of this compound is Factor Xa , a key enzyme in the coagulation cascade . Factor Xa plays a crucial role in blood clotting and inflammation, making it a significant target for antithrombotic therapy .

Mode of Action

The compound interacts with Factor Xa through a binding interaction . The neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency . This interaction inhibits the activity of Factor Xa, thereby preventing the conversion of prothrombin to thrombin, which is a critical step in blood clot formation .

Biochemical Pathways

By inhibiting Factor Xa, the compound disrupts the coagulation cascade, affecting the downstream formation of fibrin clots . This can prevent thrombus formation, making the compound potentially useful in conditions where there’s an increased risk of blood clots.

Pharmacokinetics

The interaction of the neutral ligand chlorothiophene in the s1 subsite allows for the combination of good oral bioavailability and high potency .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of blood clot formation. By preventing the activation of thrombin, the compound can reduce the risk of thrombus formation, potentially preventing conditions such as stroke or heart attack .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH level can influence the rate of reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these compounds for pharmacological purposes .

将来の方向性

特性

IUPAC Name |

5-chloro-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O3S/c20-17-7-6-16(26-17)19(24)21-12-14-8-10-22(11-9-14)18(23)13-25-15-4-2-1-3-5-15/h1-7,14H,8-13H2,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYAVLRLQBHDLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)C(=O)COC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2395385.png)

![9-Methyl-2-(methylamino)-3-(methyliminomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2395388.png)

![Methyl 2-({[(3-thiomorpholin-4-ylpyrazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2395390.png)

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)indolizine-2-carboxamide](/img/structure/B2395403.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2395407.png)